4-Amino-2-methylbutan-2-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 103.16 g/mol. It is categorized as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group. The compound is recognized for its structural features, which include a branched aliphatic chain and a secondary amine, making it significant in various chemical and biological contexts. The compound's IUPAC name is 4-amino-2-methylbutan-2-ol, and its CAS number is 26734-08-7 .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 4-amino-2-methylbutan-2-ol hydrochloride exhibits various biological activities, primarily due to its structural properties that allow interaction with biological systems. Its potential applications include:
Further studies are necessary to elucidate its full range of biological activities and mechanisms of action.
Several methods exist for synthesizing 4-amino-2-methylbutan-2-ol hydrochloride:
These synthetic routes allow for the production of this compound in laboratory settings.
4-Amino-2-methylbutan-2-ol hydrochloride finds applications in various fields:
Its unique structure makes it valuable for developing new therapeutic agents.
Interaction studies involving 4-amino-2-methylbutan-2-ol hydrochloride focus on its potential effects on various biological targets:
These studies are crucial for assessing the compound's viability in clinical settings.
Several compounds exhibit structural similarities to 4-amino-2-methylbutan-2-ol hydrochloride, each possessing unique characteristics:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Methyl-4-(methylamino)butan-2-ol | 866223-53-2 | 0.86 | Contains an additional methylamino group |
| (R)-1-Amino-4-methylpentan-3-ol hydrochloride | 1956436-90-0 | 0.81 | Different stereochemistry affecting activity |
| (S)-1-Amino-4-methylpentan-3-ol hydrochloride | 1956436-90-0 | 0.81 | Stereoisomer with distinct biological effects |
| 4-Amino-N,N-dimethylbutanamide | N/A | N/A | Amide functional group alters reactivity |
These compounds are noteworthy for their structural similarities but differ significantly in their biological activities and applications, highlighting the uniqueness of 4-amino-2-methylbutan-2-ol hydrochloride within this class of compounds .